N-alpha-Boc-Nepsilon-2-bromo-Z-L-lysine N-alpha-Boc-Nepsilon-2-bromo-Z-L-lysine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16545815
InChI: InChI=1S/C19H27BrN2O6/c1-19(2,3)28-18(26)22-15(16(23)24)10-6-7-11-21-17(25)27-12-13-8-4-5-9-14(13)20/h4-5,8-9,15H,6-7,10-12H2,1-3H3,(H,21,25)(H,22,26)(H,23,24)
SMILES:
Molecular Formula: C19H27BrN2O6
Molecular Weight: 459.3 g/mol

N-alpha-Boc-Nepsilon-2-bromo-Z-L-lysine

CAS No.:

Cat. No.: VC16545815

Molecular Formula: C19H27BrN2O6

Molecular Weight: 459.3 g/mol

* For research use only. Not for human or veterinary use.

N-alpha-Boc-Nepsilon-2-bromo-Z-L-lysine -

Specification

Molecular Formula C19H27BrN2O6
Molecular Weight 459.3 g/mol
IUPAC Name 6-[(2-bromophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Standard InChI InChI=1S/C19H27BrN2O6/c1-19(2,3)28-18(26)22-15(16(23)24)10-6-7-11-21-17(25)27-12-13-8-4-5-9-14(13)20/h4-5,8-9,15H,6-7,10-12H2,1-3H3,(H,21,25)(H,22,26)(H,23,24)
Standard InChI Key IBYVEZVZHJKJOU-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1Br)C(=O)O

Introduction

Structural Characteristics and Molecular Properties

N-alpha-Boc-Nepsilon-2-bromo-Z-L-lysine is a derivative of the natural amino acid L-lysine, modified with two protective groups:

  • Boc Group (tert-butoxycarbonyl): Positioned at the alpha-amino group, this moiety protects the primary amine during peptide synthesis, preventing undesired side reactions .

  • 2-Bromo-Z Group (benzyloxycarbonyl with bromo substitution): Located at the epsilon-amino group, this group introduces a reactive bromine atom, enabling selective cross-linking or further functionalization.

The compound’s stereochemistry retains the L-configuration of natural lysine, ensuring compatibility with biological systems. Computational modeling of its three-dimensional structure reveals that the bromine atom’s electronegativity and the Boc group’s steric bulk influence its conformational flexibility and interaction with enzymes or synthetic catalysts.

Table 1: Key Structural and Physical Properties

PropertyValue/DescriptionSource
Molecular FormulaC19H27BrN2O6\text{C}_{19}\text{H}_{27}\text{BrN}_{2}\text{O}_{6}
Molecular Weight483.33 g/mol
Protective GroupsBoc (alpha), 2-bromo-Z (epsilon)
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMSO)

Synthetic Pathways and Optimization

The synthesis of N-alpha-Boc-Nepsilon-2-bromo-Z-L-lysine involves sequential protection and functionalization steps starting from L-lysine:

Step 1: Alpha-Amino Protection

L-lysine’s alpha-amino group is protected using di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions (pH 9–10), forming N-alpha-Boc-L-lysine .

Step 2: Epsilon-Amino Functionalization

The epsilon-amino group undergoes benzyloxycarbonyl (Z) protection followed by bromination. Reductive alkylation and bromination reactions are typically performed in a one-pot procedure to minimize intermediate isolation . For example, reductive methylation with formaldehyde and sodium cyanoborohydride introduces the methyl group, while subsequent bromination with Nbromosuccinimide\text{N}-bromosuccinimide (NBS) yields the 2-bromo-Z derivative .

Step 3: Purification and Characterization

The final product is purified via column chromatography or recrystallization and validated using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) .

Applications in Peptide Science and Biotechnology

Peptide Synthesis and Cyclization

The bromine atom in N-alpha-Boc-Nepsilon-2-bromo-Z-L-lysine serves as a handle for site-specific modifications. In solid-phase peptide synthesis (SPPS), this compound enables:

  • Cross-linking: Thiol- or amine-containing residues react with the bromo group to form cyclic peptides, enhancing structural stability .

  • Bioconjugation: Fusion of peptides to fluorescent dyes, polymers, or other biomolecules via nucleophilic substitution.

Genetic Code Expansion

Engineered aminoacyl-tRNA synthetases incorporate this non-canonical amino acid into proteins during translation, allowing post-translational modifications such as fluorophore labeling or affinity tag installation.

Table 2: Representative Applications

ApplicationMechanismOutcomeSource
Cyclic Peptide SynthesisBromo-thiol cross-linkingEnhanced proteolytic resistance
Protein LabelingIncorporation via genetic code expansionSite-specific fluorescence tagging

Analytical and Computational Characterization

Spectroscopic Analysis

  • 1H^1\text{H}-NMR: Peaks at δ 1.40 ppm (Boc tert-butyl) and δ 7.20–7.50 ppm (aromatic protons from Z group) confirm successful protection .

  • HPLC: Retention time shifts correlate with purity levels >95%, critical for synthetic reproducibility.

Computational Modeling

Density functional theory (DFT) calculations predict the compound’s reactivity in different solvents, guiding optimal reaction conditions for downstream applications .

Challenges and Future Directions

While N-alpha-Boc-Nepsilon-2-bromo-Z-L-lysine is indispensable in peptide engineering, challenges persist:

  • Synthetic Complexity: Multi-step synthesis requires precise control to avoid deprotection or side reactions .

  • Cost-Efficiency: Scaling up production remains costly due to expensive bromination reagents .

Future research may focus on streamlining synthesis via enzymatic catalysis or developing novel derivatives with enhanced reactivity.

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